5-(4-Methoxy-phenyl)-1-vinyl-1H-pyrrole-2-carboxylic acid
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Overview
Description
The description of a compound typically includes its molecular formula, molecular weight, and structural formula. It may also include the compound’s appearance (solid, liquid, color, etc.) and any distinctive odor.
Synthesis Analysis
This involves detailing the chemical reactions used to synthesize the compound. It includes the starting materials, reagents, and conditions for each step of the synthesis.Molecular Structure Analysis
This involves determining the 3D structure of the molecule. Techniques like X-ray crystallography, NMR spectroscopy, and computational chemistry are often used.Chemical Reactions Analysis
This involves studying the chemical reactions that the compound undergoes. It includes identifying the reactants, products, and the conditions under which the reaction occurs.Physical And Chemical Properties Analysis
This involves determining properties like melting point, boiling point, solubility, density, and refractive index. Chemical properties like acidity or basicity, reactivity with other substances, and stability would also be studied.Scientific Research Applications
Medicinal Chemistry and Biological Activity
- Pyrrole derivatives have been synthesized and evaluated for their anti-inflammatory and analgesic activities. Compounds like 5-Benzoyl-1,2-dihydro-3H-pyrrolo-[1,2-a]pyrrole-1-carboxylic acid and its p-methoxy analog have shown significant activity in mouse models. These findings support the potential of pyrrole derivatives in developing new analgesic and anti-inflammatory agents (Muchowski et al., 1985).
- The Fe(II)-catalyzed isomerization of 4-vinylisoxazoles into pyrroles has been reported, providing a new synthetic pathway for pyrrole derivatives. This method highlights the versatility of pyrroles in synthetic chemistry, offering potential for further functionalization and application in drug development (Galenko et al., 2017).
Materials Science
- Poly(vinyl alcohol)/acrylic acid hydrogels modified with amine compounds, including pyrrole derivatives, have been developed for medical applications. These modifications aim to enhance the hydrogels' antibacterial and antifungal properties, indicating the potential of pyrrole derivatives in creating advanced biomaterials (Aly & El-Mohdy, 2015).
Corrosion Inhibition
- Thiazole-based pyridine derivatives, including those with a methoxy-phenyl group, have been synthesized and evaluated as corrosion inhibitors for mild steel in acidic environments. These studies show that pyrrole derivatives can effectively protect metal surfaces, suggesting their application in industrial corrosion prevention (Chaitra et al., 2016).
Safety And Hazards
This involves studying the compound’s toxicity, flammability, and environmental impact. It includes determining appropriate handling and disposal procedures.
Future Directions
This involves identifying areas for further research. It could include developing more efficient synthesis methods, studying additional reactions, or exploring new applications for the compound.
Please note that this is a general outline and the specific details would depend on the particular compound. If you have a different compound or more specific questions, feel free to ask!
properties
IUPAC Name |
1-ethenyl-5-(4-methoxyphenyl)pyrrole-2-carboxylic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13NO3/c1-3-15-12(8-9-13(15)14(16)17)10-4-6-11(18-2)7-5-10/h3-9H,1H2,2H3,(H,16,17) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WXJPEJGLSPARIH-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=CC=C(N2C=C)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13NO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.26 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
>36.5 [ug/mL] (The mean of the results at pH 7.4) |
Source
|
Record name | SID24804247 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
5-(4-Methoxy-phenyl)-1-vinyl-1H-pyrrole-2-carboxylic acid |
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